N-(6-Bromo-4-formylpyridin-2-YL)acetamide
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Overview
Description
N-(6-Bromo-4-formylpyridin-2-YL)acetamide is an organic compound with the molecular formula C8H7BrN2O2. It is a stable solid with a white to yellowish color. This compound is primarily used as a raw material in organic synthesis and can be utilized to synthesize other organic compounds, such as drugs and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(6-Bromo-4-formylpyridin-2-YL)acetamide is generally prepared by reacting 2-bromopyridine with acetamide. The specific procedure involves dissolving 2-bromopyridine in an appropriate solvent, adding an excess of acetamide, and heating the reaction mixture. After the reaction is complete, the product is obtained by cooling and crystallization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-4-formylpyridin-2-YL)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
N-(6-Bromo-4-formylpyridin-2-YL)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of pesticides and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(6-Bromo-4-formylpyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand in metal-catalyzed reactions, facilitating the formation of various organic compounds. It may also interact with biological molecules, influencing biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Bromopyridin-2-yl)acetamide
- N-(6-Methylpyridin-2-yl)acetamide
- N-(4-Hydroxyphenyl)acetamide
Uniqueness
N-(6-Bromo-4-formylpyridin-2-YL)acetamide is unique due to its specific structural features, such as the presence of a bromine atom and a formyl group on the pyridine ring.
Properties
Molecular Formula |
C8H7BrN2O2 |
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Molecular Weight |
243.06 g/mol |
IUPAC Name |
N-(6-bromo-4-formylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7BrN2O2/c1-5(13)10-8-3-6(4-12)2-7(9)11-8/h2-4H,1H3,(H,10,11,13) |
InChI Key |
YHLDMTULDYCWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=C1)C=O)Br |
Origin of Product |
United States |
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